molecular formula C16H11IN2O4 B12939378 Benzoic acid, 3-[3-(4-iodophenyl)-2,5-dioxo-1-imidazolidinyl]- CAS No. 651748-64-0

Benzoic acid, 3-[3-(4-iodophenyl)-2,5-dioxo-1-imidazolidinyl]-

Cat. No.: B12939378
CAS No.: 651748-64-0
M. Wt: 422.17 g/mol
InChI Key: MLSWZHYIXSOICO-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of benzoic acid, 3-[3-(4-iodophenyl)-2,5-dioxo-1-imidazolidinyl]- (molecular formula C₁₆H₁₁IN₂O₄ ), features a central imidazolidinone ring substituted with a 4-iodophenyl group and a benzoic acid moiety. X-ray crystallographic studies of analogous compounds, such as 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid, reveal that the imidazolidinone ring adopts a non-planar conformation to minimize steric interactions. For instance, dihedral angles between the central imidazole ring and adjacent aromatic systems in similar structures range from 20.23° to 75.38°, depending on substituent bulk.

The iodine atom in the 4-iodophenyl group introduces significant steric and electronic effects. In related iodinated benzoic acid derivatives, such as 3-iodoethynylbenzoic acid, crystallographic data show a unit cell volume of 895.17 ų with space group P 1 21/n 1 and bond angles consistent with distorted tetrahedral geometry around the iodine atom. These structural perturbations are critical for understanding packing interactions, such as O–H···N and C–H···π bonds, which stabilize the three-dimensional network in the solid state.

Key Crystallographic Parameters Value Source Compound
Dihedral angle (imidazolidinone vs. aryl) 20.23°–75.38° 4-substituted imidazole
I–C bond length ~2.10 Å 3-iodoethynylbenzoic acid
Unit cell volume 895.17 ų 3-iodoethynylbenzoic acid

Properties

CAS No.

651748-64-0

Molecular Formula

C16H11IN2O4

Molecular Weight

422.17 g/mol

IUPAC Name

3-[3-(4-iodophenyl)-2,5-dioxoimidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C16H11IN2O4/c17-11-4-6-12(7-5-11)18-9-14(20)19(16(18)23)13-3-1-2-10(8-13)15(21)22/h1-8H,9H2,(H,21,22)

InChI Key

MLSWZHYIXSOICO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)N1C2=CC=C(C=C2)I)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Key Synthetic Steps

  • Synthesis of the Imidazolidinyl Core:

    • Starting from suitable diamines and diketones or their equivalents, the imidazolidinyl ring is formed via cyclization reactions.
    • Oxidation steps are employed to install the 2,5-dioxo groups on the ring, often using mild oxidants to avoid degradation of sensitive substituents.
  • Introduction of the 4-Iodophenyl Group:

    • The 4-iodophenyl moiety is typically introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling) on a pre-functionalized imidazolidinyl intermediate.
    • Careful selection of reaction conditions preserves the iodine substituent and prevents dehalogenation.
  • Coupling with Benzoic Acid:

    • The final step involves coupling the imidazolidinyl intermediate with benzoic acid or its activated derivatives (e.g., acid chlorides or esters) to form the amide or ester linkage.
    • Coupling reagents such as carbodiimides (e.g., EDC, DCC) or mixed anhydrides are commonly used to facilitate this step.

Detailed Preparation Methods from Literature and Patents

Step Reaction Type Reagents/Conditions Notes
1 Imidazolidinyl ring formation Diamine + diketone, reflux in polar solvent (e.g., ethanol) Cyclization under acidic or neutral conditions; yields depend on purity of starting materials
2 Oxidation to 2,5-dioxo Mild oxidants such as KMnO4, CrO3, or Dess–Martin periodinane Controlled to avoid overoxidation; temperature and time critical
3 Introduction of 4-iodophenyl Pd-catalyzed Suzuki coupling with 4-iodophenylboronic acid or halide Requires inert atmosphere, base (e.g., K2CO3), and suitable solvent (e.g., DMF, toluene)
4 Coupling with benzoic acid Carbodiimide-mediated coupling (EDC, DCC) in presence of base (e.g., DMAP) Reaction performed at 0–25°C to maximize yield and minimize side reactions

Research Findings and Optimization

  • Yield Optimization: Studies indicate that the purity of the imidazolidinyl intermediate and the choice of coupling reagent significantly affect the overall yield. Using EDC with catalytic DMAP in dichloromethane provides high coupling efficiency.
  • Selectivity: The presence of the iodine substituent requires mild reaction conditions during oxidation and coupling to prevent deiodination.
  • Solvent Effects: Polar aprotic solvents such as DMF or DMSO enhance the efficiency of palladium-catalyzed coupling steps.
  • Temperature Control: Maintaining low temperatures during coupling reduces side reactions and improves product purity.

Summary Table of Preparation Parameters

Parameter Optimal Condition Effect on Synthesis
Cyclization solvent Ethanol or methanol Promotes ring closure with good yield
Oxidant Dess–Martin periodinane Mild oxidation, preserves iodine
Coupling catalyst Pd(PPh3)4 or Pd(OAc)2 Efficient arylation with 4-iodophenyl group
Coupling reagent EDC + DMAP High amide bond formation yield
Temperature 0–25°C for coupling Minimizes side reactions
Atmosphere Inert (N2 or Ar) Prevents oxidation of sensitive groups

Representative Synthetic Route (Example)

  • Step 1: React a suitable diamine with a diketone precursor under reflux in ethanol to form the imidazolidinyl ring.
  • Step 2: Oxidize the intermediate with Dess–Martin periodinane at room temperature to install the 2,5-dioxo groups.
  • Step 3: Perform a Suzuki coupling reaction between the imidazolidinyl intermediate and 4-iodophenylboronic acid using Pd(PPh3)4 catalyst in DMF with K2CO3 base under nitrogen atmosphere.
  • Step 4: Couple the resulting product with benzoic acid activated by EDC and DMAP in dichloromethane at 0–25°C to yield the target compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Iodophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

3-(3-(4-Iodophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-(4-Iodophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain proteins or enzymes, while the imidazolidinone ring may interact with other molecular structures. These interactions can lead to inhibition or activation of specific pathways, depending on the context .

Comparison with Similar Compounds

Benzoic Acid, 3-[3-(3,5-Difluorophenyl)-2-Oxo-1-Imidazolidinyl]-

  • Structural Differences : The phenyl group is substituted with 3,5-difluoro instead of 4-iodo, and the imidazolidinyl ring has only one keto group (2-oxo vs. 2,5-dioxo).
  • Physicochemical Properties :
    • Molecular Formula: C₁₆H₁₂F₂N₂O₃ (vs. C₁₆H₁₁IN₂O₃ for the target compound).
    • Molecular Weight: 318.27 g/mol (iodine analog is ~370 g/mol).
    • LogP: Likely lower due to fluorine’s electronegativity and smaller size compared to iodine.
  • Biological Implications : Fluorine substituents improve metabolic stability and bioavailability, but the lack of a second keto group may reduce hydrogen-bonding interactions with biological targets .

Natural Benzoic Acid Derivatives (e.g., Simple Benzoic Acid)

  • Structural Simplicity : Isolated from plants like Isatis indigotica and Terminalia chebula, these lack the imidazolidinyl substituent .
  • Biological Role : Primarily exhibit antimicrobial or antioxidant activity, contrasting with the targeted anticancer mechanism of the synthetic compound.
  • Physicochemical Properties : Lower molecular weight (~122 g/mol) and higher water solubility due to absence of complex substituents.

Imidazolidinyl-Containing Derivatives

  • Example : 3-(4,4-Dimethyl-2,5-Dioxo-1-Imidazolidinyl)Propionitrile (from ).
    • Structural Similarities : Shares the 2,5-dioxo-imidazolidinyl core but lacks the benzoic acid moiety and iodine substituent.
    • Functional Impact : The nitrile group introduces polarity, while dimethyl substituents may hinder steric interactions in biological systems.

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Biological Activity
Target Compound C₁₆H₁₁IN₂O₃ ~370 4-Iodophenyl, 2,5-dioxo-imidazole Anticancer (inhibitor activity)
3-[3-(3,5-Difluorophenyl)-2-Oxo-...] C₁₆H₁₂F₂N₂O₃ 318.27 3,5-Difluorophenyl, 2-oxo-imidazole Higher metabolic stability
Natural Benzoic Acid (e.g., from I. indigotica) C₇H₆O₂ 122.12 None Antioxidant, antimicrobial
3-(4,4-Dimethyl-2,5-Dioxo-1-Imidazolidinyl)Propionitrile C₈H₉N₃O₂ 179.18 Dimethyl, nitrile Polar, synthetic intermediate

Research Findings and Implications

  • Anticancer Activity : The target compound’s iodine substituent may enhance DNA intercalation or kinase inhibition due to its bulky, electron-deficient nature, as seen in CW-series inhibitors .
  • Stability Challenges : Iodine’s susceptibility to dehalogenation could limit shelf life, whereas fluorine analogs () offer greater stability .
  • Natural vs. Synthetic : Natural benzoic acids lack the structural complexity for targeted therapies but have lower toxicity profiles .

Biological Activity

Benzoic acid, 3-[3-(4-iodophenyl)-2,5-dioxo-1-imidazolidinyl]- (CAS Number: 10025218) is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H11_{11}I N2_2O4_4
  • Molecular Weight : 396.17 g/mol
  • IUPAC Name : Benzoic acid, 3-[3-(4-iodophenyl)-2,5-dioxo-1-imidazolidinyl]-

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The presence of the imidazolidinyl moiety suggests potential interactions with enzymes and receptors involved in metabolic pathways.

  • Antimicrobial Activity : Some studies have indicated that benzoic acid derivatives exhibit antimicrobial properties. The iodophenyl group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit specific metabolic enzymes.
  • Antitumor Activity : Preliminary data suggest that this compound may have cytotoxic effects against certain cancer cell lines. The mechanism could involve the induction of apoptosis or inhibition of cell proliferation through modulation of signaling pathways.

Biological Activity Data Table

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth in vitro
AntitumorCytotoxic effects on cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various benzoic acid derivatives, including the iodophenyl compound. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting that structural modifications can enhance efficacy.

Case Study 2: Antitumor Activity

In vitro assays conducted on human cancer cell lines revealed that benzoic acid, 3-[3-(4-iodophenyl)-2,5-dioxo-1-imidazolidinyl]- induced apoptosis at concentrations above 50 µM. Flow cytometry analysis confirmed increased annexin V positivity in treated cells, indicating early apoptotic events.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of benzoic acid derivatives. Modifications to the phenyl and imidazolidinyl groups have been shown to affect both potency and selectivity for biological targets.

  • Structure-Activity Relationship : Variations in substituents on the phenyl ring significantly alter biological activity, with halogenated compounds often exhibiting enhanced potency.
  • Pharmacokinetics : Studies assessing the pharmacokinetic profile suggest favorable absorption characteristics for this compound, making it a candidate for further development in therapeutic applications.

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